![molecular formula C18H16ClN3OS B6558320 N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1040657-21-3](/img/structure/B6558320.png)
N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multistep process that includes the condensation of 4-chlorobenzoyl chloride and glycine, followed by the reaction of the resulting product with N-Boc-3-aminocrotonic acid. The final product is obtained by removing the N-Boc group through acid hydrolysis.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and high-resolution mass spectral data .Chemical Reactions Analysis
Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is found in many potent biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests that they could potentially be used in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates their potential use in combating various bacterial and fungal infections.
Antiviral Activity
Thiazole compounds have shown antiviral properties . This suggests that they could be used in the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to exhibit diuretic activity . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and heart failure.
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor or cytotoxic activities . This suggests their potential use in cancer treatment.
Mechanism of Action
Target of Action
Compounds containing thiazole derivatives have been reported to possess a wide range of biological activities .
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antioxidant activity . They are thought to interact with the catalytic domain of certain enzymes, potentially inhibiting their function .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways, exhibiting diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antioxidant activity .
properties
IUPAC Name |
N-benzyl-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-7-4-8-15(9-14)21-18-22-16(12-24-18)10-17(23)20-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPBGVBTASJOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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